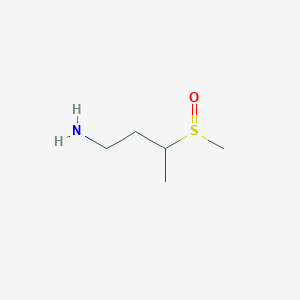![molecular formula C8H7BrN2 B1373947 5-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 952511-48-7](/img/structure/B1373947.png)
5-Bromo-4-methyl-1H-benzo[d]imidazole
Overview
Description
5-Bromo-4-methyl-1H-benzo[d]imidazole is a chemical compound with the empirical formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is a solid in form .
Synthesis Analysis
Imidazole derivatives, including this compound, have been synthesized using various methods. One approach involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring attached to a benzene ring, with a bromine atom and a methyl group attached to the imidazole ring .Chemical Reactions Analysis
Imidazole compounds, including this compound, are key components in a variety of functional molecules and have been used in a variety of applications. The bonds constructed during the formation of the imidazole are a focus of research, with an emphasis on the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
This compound is a solid compound . It is highly soluble in water and other polar solvents .Scientific Research Applications
1. Structural Studies and Probe Design 5-Bromo-4-methyl-1H-benzo[d]imidazole derivatives have been examined for their structural properties using techniques like X-ray diffraction and NMR NOESY experiments. These derivatives, specifically 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole and its regioisomer, show planar benzimidazole and benzene fragments with a disordered aliphatic chain, hinting at potential applications in designing amyloid-avid probes for bioimaging or structural studies (Morais et al., 2012).
2. Corrosion Inhibition The benzimidazole derivatives, particularly when combined with 1,3,4-oxadiazoles, have been studied for their corrosion inhibition properties on mild steel in sulphuric acid environments. This research suggests that these compounds could have industrial applications in protecting metals from corrosive agents by forming a protective layer on the metal surface (Ammal et al., 2018).
3. Antimicrobial and Tuberculostatic Activity Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some studies have identified specific compounds in this class demonstrating significant tuberculostatic activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis, with potential implications for developing novel anti-tubercular agents (Gobis et al., 2015). Additionally, various derivatives have displayed notable antibacterial and antifungal activities, hinting at their potential in medical applications for treating infections (Reddy & Reddy, 2010).
4. Electrocatalysis Compounds derived from this compound have been utilized in the field of electrocatalysis. For example, the electrosynthesis of an imidazole derivative, specifically 4-(1H-benzo[d]imidazol-2-ylthio)-5-methylbenze-1,2-diol, has been reported, and its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan at a modified electrode surface has been investigated. This highlights its potential use in sensor technology and analytical applications (Nasirizadeh et al., 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, imidazole derivatives in general are of great interest in the field of medicinal chemistry due to their broad range of chemical and biological properties. They are being developed for different therapeutic actions and are considered important synthons in the development of new drugs .
Mechanism of Action
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .
properties
IUPAC Name |
5-bromo-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOUOKRAGYUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731276 | |
| Record name | 5-Bromo-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952511-48-7 | |
| Record name | 5-Bromo-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

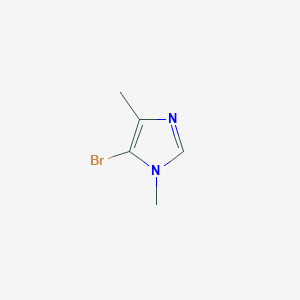

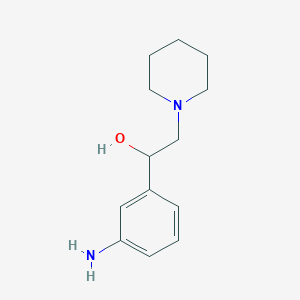
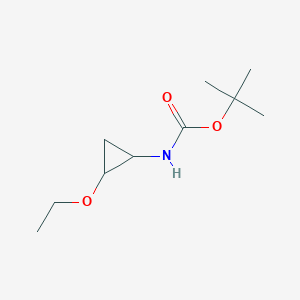

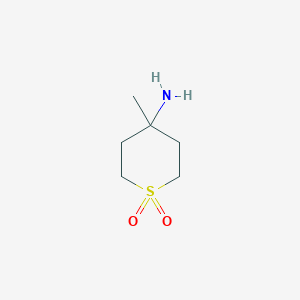
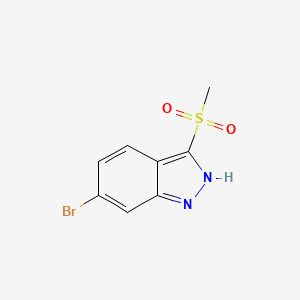

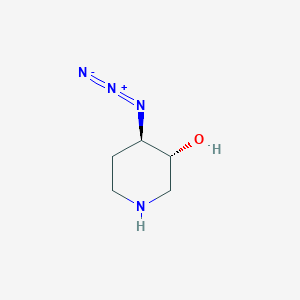

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
